molecular formula C23H32O6 B119013 Phellodonic acid CAS No. 152613-17-7

Phellodonic acid

Cat. No. B119013
M. Wt: 404.5 g/mol
InChI Key: SGMJRSNRTRKWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellodonic acid is a natural product that belongs to the class of tetramic acids. It is produced by various fungal species, including Phellinus linteus, which has been used in traditional medicine for its anti-inflammatory and anti-cancer properties. Phellodonic acid has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of phellodonic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Phellodonic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Phellodonic acid has several advantages for lab experiments. It is a natural product, which makes it more biologically relevant than synthetic compounds. It is also relatively easy to synthesize and purify. However, there are also some limitations to using phellodonic acid in lab experiments. It can be difficult to obtain in large quantities, and its activity can vary depending on the source of the fungus used to produce it.

Future Directions

There are several future directions for research on phellodonic acid. One area of research is the development of more efficient methods for synthesizing and purifying phellodonic acid. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further research is needed to determine its efficacy and safety in treating various diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Phellodonic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

152613-17-7

Product Name

Phellodonic acid

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

5,8-dimethyl-9-methylidene-6-octanoyloxy-10-oxo-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid

InChI

InChI=1S/C23H32O6/c1-5-6-7-8-9-10-15(24)28-18-16-14(11-21(18,3)20(26)27)12-23-19(29-23)17(25)13(2)22(16,23)4/h14,16,18-19H,2,5-12H2,1,3-4H3,(H,26,27)

InChI Key

SGMJRSNRTRKWNM-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C

Canonical SMILES

CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C

synonyms

Phellodonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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